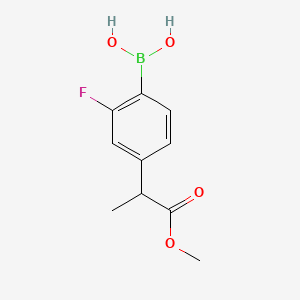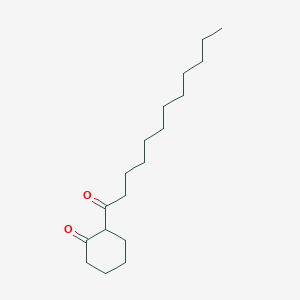
2-(1-Oxododecyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxododecyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a dodecyl group at the 2-position, where the dodecyl group contains a ketone functional group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxododecyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 2-(1-dodecyl)cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. This reaction is typically carried out in an acidic medium and requires careful monitoring to ensure complete conversion to the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Oxododecyl)cyclohexanone undergoes various chemical reactions typical of ketones and substituted cyclohexanones. These include:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the α-position, facilitated by the presence of the electron-withdrawing ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Base-catalyzed reactions using reagents such as sodium ethoxide.
Major Products Formed
Oxidation: Formation of dodecanoic acid and cyclohexanone.
Reduction: Formation of 2-(1-dodecyl)cyclohexanol.
Substitution: Formation of α-substituted cyclohexanones.
Applications De Recherche Scientifique
2-(1-Oxododecyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in studies of ketone reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-(1-Oxododecyl)cyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the long dodecyl chain.
2-(1-Oxooctyl)cyclohexanone: A similar compound with a shorter octyl chain instead of a dodecyl chain.
2-(1-Oxodecyl)cyclohexanone: Another similar compound with a decyl chain.
Uniqueness
2-(1-Oxododecyl)cyclohexanone is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. The long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial chemistry.
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-dodecanoylcyclohexan-1-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18(16)20/h16H,2-15H2,1H3 |
Clé InChI |
SUPQWPDWYIKQMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


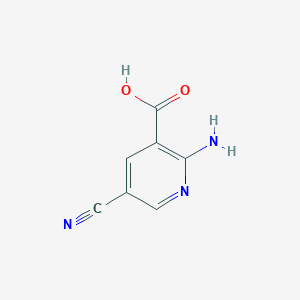
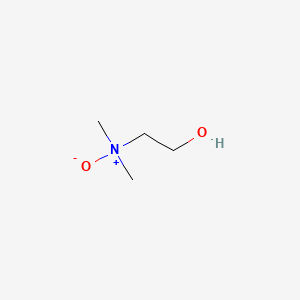
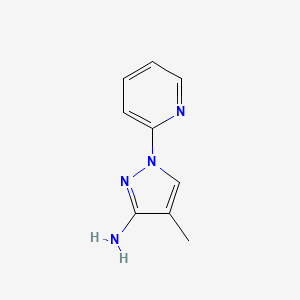
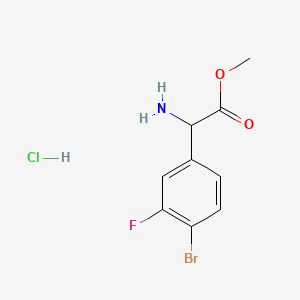
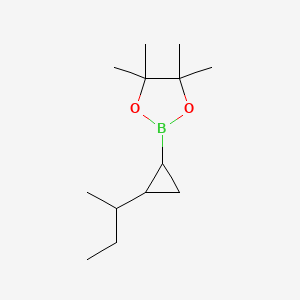
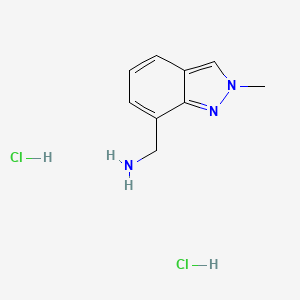
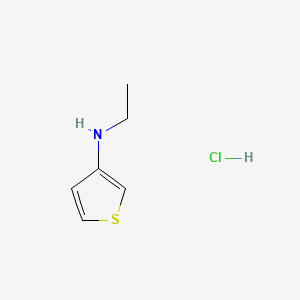
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
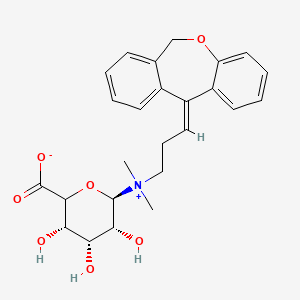
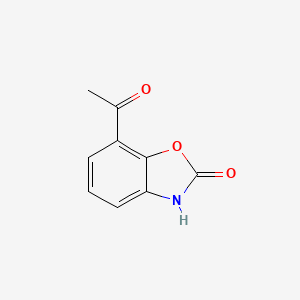
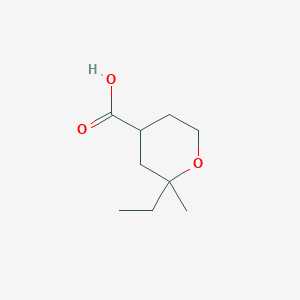
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
